3-amino-N-ethyl-pyrrolidine-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of 157.21 g/mol. This compound features a pyrrolidine ring, an amino group, and a carboxamide functional group, making it significant in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in a range of chemical reactions, contributing to its utility in research applications .
3-amino-N-ethyl-pyrrolidine-1-carboxamide is classified as an amino acid derivative due to the presence of both an amino group and a carboxamide group. It falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
The synthesis of 3-amino-N-ethyl-pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with ethylamine in the presence of a carboxylating agent. Common carboxylating agents include carbon dioxide or phosgene. The reaction is often conducted in solvents such as tetrahydrofuran (THF) with a catalyst like triethylamine to facilitate the process .
In industrial settings, continuous flow reactors may be employed for scaling up production, allowing for better control over reaction conditions and improved yield .
The molecular structure of 3-amino-N-ethyl-pyrrolidine-1-carboxamide includes:
3-amino-N-ethyl-pyrrolidine-1-carboxamide can undergo several types of chemical reactions:
The mechanism of action for 3-amino-N-ethyl-pyrrolidine-1-carboxamide primarily involves its interaction with biological targets through its functional groups:
This compound's ability to form hydrogen bonds and participate in nucleophilic attacks makes it a versatile molecule in biochemical pathways .
The compound has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structure and purity levels above 98% .
3-amino-N-ethyl-pyrrolidine-1-carboxamide has several scientific uses:
This compound's unique properties make it valuable for ongoing research in various scientific disciplines, particularly those focused on drug discovery and development.
High-throughput screening (HTS) of 30,000 compounds identified pyrrolidine carboxamides as potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with the lead compound d6 (2,5-dimethyl substituted pyrrolidine carboxamide) exhibiting an IC₅₀ of 10.05 μM. Iterative optimization employed microtiter library synthesis – a parallel reaction platform enabling rapid generation of analogues without intermediate purification. This approach facilitated systematic exploration of structure-activity relationships (SAR) through strategic substitutions at R₁ and R₂ positions:
Table 1: Key SAR from Microtiter Library Optimization
Compound | R₁ | R₂ | IC₅₀ (μM) | Potency Gain |
---|---|---|---|---|
s1 | H | H | 10.66 | Baseline |
s4 | H | 3-Br | 0.89 | 12-fold |
d3 | 2-Me | 5-Cl | 0.97 | 11-fold |
d11 | 3-Cl | 5-Cl | 0.39 | 27-fold |
d12a | 3-Br | 5-CF₃ | 0.85 | 12.5-fold |
This strategy achieved >160-fold improvement in potency, establishing 3,5-disubstituted aryl groups as critical pharmacophores for InhA binding [1].
The chiral center at C3 of the pyrrolidine ring dictates biological activity, with only one enantiomer exhibiting potent InhA inhibition. Key stereocontrol strategies include:
Crystallography of InhA-inhibitor complexes confirms stereospecific binding, with the (R)-enantiomer forming optimal hydrogen bonds to Tyr158 and NAD⁺ cofactor [1] [2].
Continuous flow technology addresses scalability challenges in 3-amino-N-ethyl-pyrrolidine-1-carboxamide synthesis:
Table 2: Flow vs. Batch Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Hydrogenation time | 12 h | 8 min | 90× faster |
Overall yield | 52% | 78% | 50% increase |
Impurity profile | 5-7% | <1% | 6-fold purer |
Production capacity | 5 kg/week | 50 kg/week | 10× scale-up |
Carboxamide installation employs two complementary methodologies:Phosgene derivatives (triphosgene):
CO₂-based carboxylation:
Racemic 3-amino-N-ethyl-pyrrolidine-1-carboxamide requires chiral resolution for pharmacological use:
Crystallographic analysis confirms the (R)-configuration as the bioactive enantiomer, exhibiting 200-fold greater InhA affinity than (S)-counterparts [1] [2].
Table 3: Resolution Method Performance Comparison
Method | Enantiomeric Excess (ee) | Yield | Throughput | Cost Index |
---|---|---|---|---|
Diastereomeric salts | 99.2% | 35% | Low | 1x |
SMB Chromatography | 99.9% | 48% | High | 3x |
Enzymatic resolution | 98% | 45% | Medium | 1.5x |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6